![molecular formula C24H17N3O4S2 B14955338 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955338.png)
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thioxo group can be reduced to a thiol group under mild conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrido[1,2-a]pyrimidin-4-one analogs. What sets 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Biological Activity
The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule with potential therapeutic applications. It features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of thiazolidine and furan moieties enhances its potential reactivity and biological interactions.
Chemical Structure and Properties
The compound exhibits several functional groups that contribute to its biological activity:
Structural Feature | Description |
---|---|
Pyrido[1,2-a]pyrimidin-4-one Core | A fused bicyclic system known for various biological activities. |
Thiazolidine Ring | Implicated in anti-diabetic and anti-inflammatory properties. |
Furan Moiety | Associated with antioxidant and antimicrobial activities. |
Antimicrobial Activity
Studies have shown that compounds similar to this one exhibit significant antimicrobial properties. For instance, the thiazolidine derivatives are known to possess activity against various bacterial strains and fungi. The compound's structure suggests it could interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.
Anticancer Potential
The antiproliferative effects of this compound were evaluated against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. Preliminary results indicate that the compound shows promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis or cell cycle arrest.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The furan ring can generate ROS, leading to oxidative stress in target cells.
- Interference with Cell Signaling Pathways : It may modulate pathways such as PI3K/Akt and mTOR, which are crucial for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of related thiazolidine derivatives against various pathogens. The minimum inhibitory concentration (MIC) was determined, showing that certain derivatives displayed higher activity than conventional antibiotics like ciprofloxacin and ketoconazole .
Study 2: Anticancer Activity
In vitro tests on human cancer cell lines demonstrated that the compound inhibited cell growth significantly at micromolar concentrations. The study highlighted the role of structural modifications in enhancing anticancer activity .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Furan-2-carbaldehyde reacts with thiosemicarbazide to form thiazolidinone intermediates.
- Formation of Pyrido[1,2-a]pyrimidin-4-one : Subsequent reactions lead to the formation of the final product through cyclization processes.
Properties
Molecular Formula |
C24H17N3O4S2 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17N3O4S2/c1-15-6-4-7-16(12-15)31-21-18(22(28)26-10-3-2-9-20(26)25-21)13-19-23(29)27(24(32)33-19)14-17-8-5-11-30-17/h2-13H,14H2,1H3/b19-13- |
InChI Key |
QYDINDMAIOZLPT-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
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